molecular formula C15H18ClN3O2 B12813526 3-(3-Chloropropyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione CAS No. 81215-85-2

3-(3-Chloropropyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

Cat. No.: B12813526
CAS No.: 81215-85-2
M. Wt: 307.77 g/mol
InChI Key: JUOUXEPGXSRRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloropropyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique triazepino-phthalazine core structure, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves multiple steps:

    Formation of the Triazepino-Phthalazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazepino-phthalazine ring system.

    Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazepino-phthalazine core is replaced by a chloropropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.

    Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure might also make

Properties

CAS No.

81215-85-2

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

3-(3-chloropropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione

InChI

InChI=1S/C15H18ClN3O2/c16-6-3-7-17-10-14(20)18-8-12-4-1-2-5-13(12)9-19(18)15(21)11-17/h1-2,4-5H,3,6-11H2

InChI Key

JUOUXEPGXSRRHQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN3N1C(=O)CN(CC3=O)CCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.